Topiramate-13C6 Topiramate-13C6 An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug.
Brand Name: Vulcanchem
CAS No.: 1217455-55-4
VCID: VC0196520
InChI: InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1
SMILES: CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Molecular Formula: C12H21NO8S
Molecular Weight: 345.32 g/mol

Topiramate-13C6

CAS No.: 1217455-55-4

Cat. No.: VC0196520

Molecular Formula: C12H21NO8S

Molecular Weight: 345.32 g/mol

Purity: 95% by HPLC; 98% atom 13C

* For research use only. Not for human or veterinary use.

Topiramate-13C6 - 1217455-55-4

CAS No. 1217455-55-4
Molecular Formula C12H21NO8S
Molecular Weight 345.32 g/mol
IUPAC Name [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate
Standard InChI InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1
Standard InChI Key KJADKKWYZYXHBB-OYKWVVKKSA-N
Isomeric SMILES CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C
SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Canonical SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Chemical Identity and Structure

Topiramate-13C6 is a stable isotope-labeled derivative of topiramate, containing six carbon-13 atoms incorporated into its molecular structure. The compound maintains the pharmacological framework of topiramate while providing distinct spectroscopic properties necessary for analytical applications.

Chemical Properties

The chemical properties of Topiramate-13C6 are summarized in the following table:

PropertyValue
CAS Number1217455-55-4
Molecular FormulaC613C6H21NO8S
Molecular Weight345.32 g/mol
IUPAC Name(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-ylmethyl sulfamate
Standard InChIInChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1
Purity95% by HPLC; 98% atom 13C

The compound is structurally identical to topiramate except for the substitution of six carbon-12 atoms with carbon-13 isotopes, which provides the mass difference necessary for mass spectrometric discrimination .

Parent Compound Relation

Topiramate-13C6 is derived from topiramate (CAS: 97240-79-4), which is a fructopyranose sulfamate with significant anticonvulsant properties. While the parent compound is used therapeutically, the 13C-labeled version is exclusively employed for analytical purposes .

Synthesis and Production

The synthesis of Topiramate-13C6 follows pathways similar to that of the parent compound, with the critical difference being the incorporation of 13C-labeled precursors.

Synthetic Route

The synthesis of topiramate typically begins with D-fructose as the starting material, which undergoes reaction with acetone to form a bisacetonide intermediate. This intermediate is then converted to topiramate through reaction with sulfamoyl chloride .

For Topiramate-13C6, the synthesis must incorporate 13C-labeled starting materials or intermediates to ensure isotopic enrichment at the desired positions. The typical synthesis route can be summarized as follows:

  • Formation of bisacetonide intermediate from 13C-labeled precursors

  • Reaction with sulfamoyl chloride in the presence of sodium hydride

  • Purification to obtain the final 13C-labeled product

An alternative route involves:

  • Reaction of the bisacetonide intermediate with sulfuryl chloride to create sulfochloridate

  • Formation of an azido derivative

  • Reduction to obtain the final labeled product

Analytical Applications

Topiramate-13C6 serves critical functions in analytical chemistry, particularly in pharmaceutical analysis and quality control.

Internal Standard Applications

The primary use of Topiramate-13C6 is as an internal standard in analytical chemistry. Its role is to provide a consistent signal in mass spectrometry, enabling the accurate quantification of unlabeled topiramate in biological samples or pharmaceutical formulations.

The advantages of using Topiramate-13C6 as an internal standard include:

  • Nearly identical chemical behavior to the analyte (topiramate)

  • Distinguishable mass spectrum due to the 13C incorporation

  • Compensation for matrix effects, extraction recovery variations, and instrument response fluctuations

  • Enhanced precision and reproducibility of analytical results

Mass Spectrometry Methods

Topiramate presents analytical challenges due to its lack of chromophore groups, which limits detection by conventional UV-based HPLC methods. This characteristic necessitates the development of specialized methods for its analysis, where Topiramate-13C6 proves invaluable.

Molecular Interactions and Computational Studies

Computational studies provide insights into how topiramate interacts with biological targets, which informs analytical method development using Topiramate-13C6.

Docking Studies

Recent computational studies have examined topiramate's interaction with GABA(A) R-BETA 3 structure, revealing:

  • A docking score of -5.0730 Kcal/mol

  • Formation of a hydrogen bond with the Arg68 amino acid residue

  • Good conformational fit to the receptor structure

These findings help elucidate the structural features of topiramate that must be preserved in the labeled internal standard to ensure similar chromatographic behavior.

ParameterSpecification
FormatNeat or solution
Isotopic Purity>98% atom 13C
Chemical Purity>95% by HPLC
Storage Conditions-20°C recommended
Retest Period5 years (typical for labeled standards)
Shipping ConditionsAmbient temperature with appropriate packaging
UsageResearch use only; not for human or veterinary use

Products are typically shipped with a Certificate of Analysis documenting identity and purity by multiple analytical methods, including NMR spectroscopy and HPLC .

Analytical Method Development

The unique properties of Topiramate-13C6 make it particularly valuable for developing sensitive and specific analytical methods.

Challenges in Topiramate Analysis

The analysis of topiramate presents several challenges that the use of Topiramate-13C6 helps address:

  • Lack of chromophore groups, limiting UV detection sensitivity

  • Structural complexity requiring specific detection methods

  • Potential matrix effects in biological samples

  • Need for accurate quantification at therapeutic concentrations

Mass Spectrometric Detection

Mass spectrometry coupled with liquid chromatography (LC-MS/MS) represents the most effective approach for topiramate analysis, with Topiramate-13C6 serving as the ideal internal standard. The mass shift of 6 Da provides clear differentiation between analyte and standard while maintaining nearly identical chromatographic behavior .

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